molecular formula C13H17ClO2 B8665097 4-(Tetrahydropyranyloxymethyl)benzyl chloride CAS No. 171358-70-6

4-(Tetrahydropyranyloxymethyl)benzyl chloride

Cat. No. B8665097
Key on ui cas rn: 171358-70-6
M. Wt: 240.72 g/mol
InChI Key: ZVIPDBFFUROCBU-UHFFFAOYSA-N
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Patent
US05877312

Procedure details

p-Hydroxymethylbenzyl chloride (1.33 kg, 1 mole) in dichloromethane (6 liters) was charged to a 10 liter Morton flask. Addition of 3,4-dihydro-2H-pyran (925 g, 1.1 moles) to the flask was followed by cooling to 5° C. Pyridinium p-toluenesulfonate (1.25 g, 5 mmoles) was added as a catalyst. The contents were allowed to warm up to 20°-25° C. and stirred for 24 hours. The contents were washed with water followed by a sodium bicarbonate solution and then dried over anhydrous magnesium sulfate. The residue, after removal of solvent, was kept under high vacuum (1-2 mm Hg) for 24 hours and provided 2.28 kg (95% yield) of the desired product. 1H NMR spectral data were as follows: (CDCl3, 300 MHz): δ 7.4 (s, 4H), 4.75 (t, 1H), 4.65 (AB quartet, 2H, J=13 Hz), 4.6 (s, 2H), 3.85 (m, 1H), 3.55 (m, 1H), 1.5-1.95 (m, 6H).
Quantity
1.33 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
925 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>ClCCl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.33 kg
Type
reactant
Smiles
OCC1=CC=C(CCl)C=C1
Name
Quantity
6 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
925 g
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
1.25 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 20°-25° C.
WASH
Type
WASH
Details
The contents were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue, after removal of solvent
WAIT
Type
WAIT
Details
was kept under high vacuum (1-2 mm Hg) for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(CCCC1)OCC1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 947.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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